3-(三氟甲基)苯基乙二醛

描述

The compound "3-(Trifluoromethyl)phenylglyoxal" is not directly mentioned in the provided papers. However, the papers discuss various related trifluoromethyl compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl and the study of (trifluoromethoxy)phenylboronic acids suggest that trifluoromethyl groups can significantly influence the chemical properties of aromatic compounds.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves various strategies. For example, the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl is achieved through a modified Gomberg condensation, using t-BuNO_2 as a diazotization reagent and Cu as a catalyst . Similarly, the synthesis of a novel fluorinated aromatic diamine monomer is performed by coupling a trifluoromethyl-containing acetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid . These methods could potentially be adapted for the synthesis of "3-(Trifluoromethyl)phenylglyoxal."

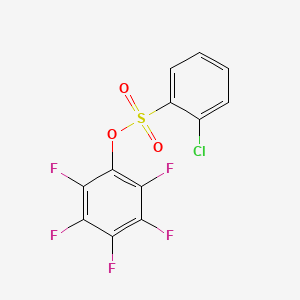

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is influenced by the presence of the trifluoromethyl group. For instance, the introduction of the -OCF3 group in (trifluoromethoxy)phenylboronic acids affects their acidity and influences the molecular and crystal structures, as evidenced by single crystal XRD method and theoretical DFT calculations . This suggests that the trifluoromethyl group in "3-(Trifluoromethyl)phenylglyoxal" would also impact its molecular structure.

Chemical Reactions Analysis

Trifluoromethyl compounds participate in various chemical reactions. Phenyliodine bis(trifluoroacetate)-mediated oxidative C-C bond formation is used to synthesize 3-hydroxy-2-oxindoles and spirooxindoles from anilides . Additionally, phenylglyoxamides undergo superelectrophilic activation in trifluoromethanesulfonic acid to yield triarylacetamides and fluorenecarboxamides . These reactions demonstrate the reactivity of trifluoromethyl groups in different chemical contexts, which could be relevant to "3-(Trifluoromethyl)phenylglyoxal."

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are diverse. For example, fluorinated polyimides derived from a trifluoromethyl-containing diamine exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The presence of trifluoromethyl groups in phenylboronic acids affects their acidity and antibacterial activity . These properties highlight the significant impact of trifluoromethyl groups on the overall characteristics of the compounds they are part of, which would extend to "3-(Trifluoromethyl)phenylglyoxal."

科学研究应用

在抗结核药物设计中的应用

3-(三氟甲基)苯基乙二醛和相关的三氟甲基取代基因其在抗结核药物开发中发挥的重要作用而受到探索。三氟甲基由于其吸电子性质,已知可以调节药物的药代动力学和药效学特性,使其成为抗结核研究中潜在的药效基团。在抗结核药物中引入三氟甲基与改善效力和类药物特性相关,强调了其在增强这些化合物的活性和生物利用度方面的效用。这使得三氟甲基成为抗结核药物设计领域有价值的取代基,为研究人员开发针对结核病的更有效的疗法提供了一条途径 (Thomas,1969 年)。

在聚合物化学和防腐涂料中

3-(三氟甲基)苯基乙二醛的作用延伸到聚合物化学领域,其衍生物被用于环氧聚合物和复合材料的开发。这些材料用作碳钢等金属的潜在防腐涂料,特别是在海洋环境中。将三氟甲基引入聚合物结构有助于提高这些涂料的性能,使其在盐水 (NaCl) 溶液中具有耐腐蚀性。该应用突出了三氟甲基对创造更耐用和有效的防腐材料的贡献,展示了其在医药应用之外的多功能性 (Hsissou,2021 年)。

在结构生物学中的光亲和标记

3-(三氟甲基)苯基乙二醛的另一个重要应用是在光亲和标记 (PAL) 中,这是一种用于结构生物学中研究生物分子之间相互作用的技术。3-(三氟甲基)苯基乙二醛等化合物配备了光反应基团,是研究生物系统中的空间排列和相互作用的关键工具。通过 PAL,研究人员可以更深入地了解各种生物过程的机制,包括药物-靶标相互作用和蛋白质的结构动力学。该应用强调了该化合物在促进生物化学和分子生物学高级研究中的效用,为新疗法的设计和复杂生物途径的阐明提供了见解 (Vodovozova,2007 年)。

安全和危害

3-(Trifluoromethyl)phenylglyoxal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

未来方向

属性

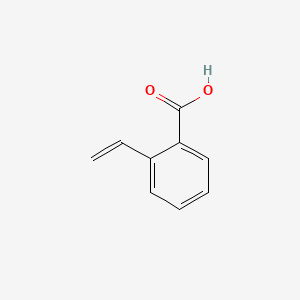

IUPAC Name |

2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLRFRNLMJHNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)phenylglyoxal | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)